(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide
CAS No.: 1706497-92-8
Cat. No.: VC6951103
Molecular Formula: C18H19NO4S
Molecular Weight: 345.41
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1706497-92-8 |
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Molecular Formula | C18H19NO4S |
Molecular Weight | 345.41 |
IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide |
Standard InChI | InChI=1S/C18H19NO4S/c1-12-3-7-17(24-12)16(21-2)10-19-18(20)8-5-13-4-6-14-15(9-13)23-11-22-14/h3-9,16H,10-11H2,1-2H3,(H,19,20)/b8-5+ |
Standard InChI Key | ZPEYRCZKDVZVOT-VMPITWQZSA-N |
SMILES | CC1=CC=C(S1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (E)-3-(benzo[d]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide, delineates its core structure:
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Benzo[d]dioxol-5-yl: A fused bicyclic aromatic system (1,3-benzodioxole) known for enhancing metabolic stability and binding affinity in pharmacophores .
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Acrylamide backbone: The (E)-configured α,β-unsaturated amide introduces rigidity and potential electrophilic reactivity, enabling covalent interactions with biological targets.
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2-Methoxy-2-(5-methylthiophen-2-yl)ethyl group: A branched aliphatic chain featuring a methoxy oxygen and a substituted thiophene ring, which may influence solubility and target selectivity .
The molecular formula is C₁₉H₂₁NO₄S, with a calculated molecular weight of 359.44 g/mol. Key structural features are summarized below:
Property | Value |
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Molecular Formula | C₁₉H₂₁NO₄S |
Molecular Weight | 359.44 g/mol |
Key Functional Groups | Benzo[d]dioxole, acrylamide, thiophene |
Stereochemistry | (E)-configuration at acrylamide |
Physicochemical Characteristics
While experimental data for this specific compound are sparse, predictions based on analogs suggest:
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LogP: ~2.8 (moderate lipophilicity, suitable for blood-brain barrier penetration) .
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Solubility: Limited aqueous solubility due to aromatic and thiophene groups; enhanced in polar aprotic solvents.
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Stability: Susceptible to hydrolysis at the acrylamide double bond under acidic or basic conditions.
Synthesis and Manufacturing
Synthetic Pathways
The compound can be synthesized through a multi-step sequence:
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Acrylic Acid Derivative Preparation:
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Condensation of benzo[d]dioxole-5-carbaldehyde with malonic acid via Knoevenagel reaction yields (E)-3-(benzo[d][1,dioxol-5-yl)acrylic acid.
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Amine Intermediate Synthesis:
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Amidation Reaction:
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Coupling the acrylic acid derivative with the amine using carbodiimide reagents (e.g., EDCl/HOBt) forms the target acrylamide.
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Key Reaction:
Purification and Optimization
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the (E)-isomer.
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Crystallization: Recrystallization from ethanol/water improves purity (>95% by HPLC) .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr): 1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C acrylamide).
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The compound serves as a scaffold for introducing substituents at the thiophene or methoxy positions to enhance potency .
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PROTAC Development: The acrylamide’s electrophilicity enables conjugation to E3 ligase ligands for targeted protein degradation.
Materials Science
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Polymer Additive: Acrylamide derivatives improve thermal stability in polyurethanes.
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